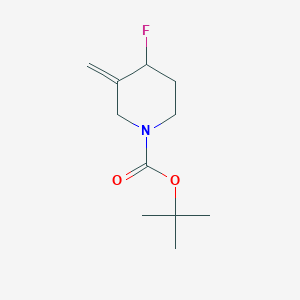

Tert-butyl 4-fluoro-3-methylenepiperidine-1-carboxylate

Description

Properties

Molecular Formula |

C11H18FNO2 |

|---|---|

Molecular Weight |

215.26 g/mol |

IUPAC Name |

tert-butyl 4-fluoro-3-methylidenepiperidine-1-carboxylate |

InChI |

InChI=1S/C11H18FNO2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h9H,1,5-7H2,2-4H3 |

InChI Key |

DLFXLONVTVGDGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=C)C1)F |

Origin of Product |

United States |

Preparation Methods

Halogenation at the 4-Position

Fluorination of the piperidine ring is typically achieved via electrophilic or nucleophilic pathways. In one protocol, 1-tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate was synthesized using N-bromosuccinimide (NBS) under controlled conditions. The reaction proceeds at 0°C in dichloromethane, followed by neutralization with aqueous NaOH to yield the bromo-fluoro intermediate in 92% purity. This intermediate is critical for subsequent functionalization, as the bromine atom can be displaced in nucleophilic substitution reactions.

Introduction of the Methylene Group at the 3-Position

Sequential Functionalization Routes

Two-Step Bromination-Alkylation Approach

A sequential strategy involves initial bromination followed by alkylation:

- Bromination : Treatment of tert-butyl 4-methylpiperidine-1-carboxylate with NBS (1.5 equiv) in CH2Cl2 at 0°C generates the 4-bromomethyl intermediate.

- Alkylation : The brominated compound reacts with a methylene donor (e.g., trimethylaluminum or methylmagnesium bromide) in THF, catalyzed by Pd(PPh3)4, to install the methylene group. Yields for analogous reactions range from 70–85%, depending on the steric environment.

Copper-Mediated Cross-Coupling

Recent advances employ copper catalysts for direct C–H functionalization. In a scaled-up procedure, Cu(OTf)2 and a bipyridine ligand (L1) enable the coupling of tert-butyl 4-iodopiperidine-1-carboxylate with acrylamide derivatives under blue light irradiation (410 nm). This method achieves 80% yield for analogous products, demonstrating scalability and efficiency. Adapting this protocol to introduce a methylene group would require a suitable methylene-containing coupling partner.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

- Palladium catalysts (e.g., Pd(OAc)2) are effective for Suzuki-Miyaura couplings but require rigorous exclusion of oxygen.

- Copper(I) iodide facilitates Ullman-type couplings for aryl-alkyl bond formation, though yields are highly dependent on ligand choice.

Analytical Characterization

Key spectroscopic data for intermediates and final products include:

- 1H NMR : The tert-butyl group resonates as a singlet at δ 1.46 ppm, while piperidine protons appear as multiplet signals between δ 1.49–3.46 ppm.

- Mass spectrometry : Molecular ion peaks for tert-butyl piperidine carboxylates typically align with calculated masses (e.g., [M+H]+ = 272 for bromo-fluoro derivatives).

Chemical Reactions Analysis

Tert-butyl 4-fluoro-3-methylenepiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

Scientific Research Applications

Tert-butyl 4-fluoro-3-methylenepiperidine-1-carboxylate is used in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-3-methylenepiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methylene group play crucial roles in its binding affinity and specificity. The compound can inhibit or activate certain pathways, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and physicochemical distinctions between the target compound and analogs:

Key Comparisons

- Ring Saturation and Conformation: The target compound’s 3-methylenepiperidine introduces rigidity and conjugation, contrasting with the saturated piperidine in ’s compound or the dihydropyridine in ’s analog. Pyrrolidine derivatives () exhibit greater ring strain due to the 5-membered structure, altering basicity and solubility .

- Substituent Effects: Fluorine vs. Trifluoromethyl: The target’s fluorine atom is smaller and less lipophilic than trifluoromethyl groups (), favoring different pharmacokinetic profiles. Trifluoromethyl groups enhance membrane permeability but may increase metabolic stability . Oxo vs. Methylene: The 3-oxo group () introduces hydrogen-bonding capacity, improving solubility compared to the target’s nonpolar methylene group .

- Synthetic Considerations: Boc deprotection (e.g., using trifluoroacetic acid) is common across analogs (). Column chromatography and solvent extraction are standard purification methods (), though the target’s unsaturated ring may necessitate inert conditions to prevent oxidation .

Applications :

Research Findings and Data Gaps

- These properties can be inferred from analogs: fluorine likely reduces logP compared to trifluoromethyl derivatives .

- Crystallography : Structural data (e.g., bond lengths, angles) are absent but could be elucidated using techniques like X-ray diffraction (SHELX programs, ) .

Biological Activity

Tert-butyl 4-fluoro-3-methylenepiperidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H18FNO2

- Molecular Weight : 215.26 g/mol

- IUPAC Name : this compound

- CAS Number : 53302091

This compound exhibits its biological effects through interaction with specific molecular targets, primarily enzymes and receptors. The compound's structure allows it to modulate the activity of certain proteins involved in various biological pathways. Notably, it has been studied for its role as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme implicated in the endocannabinoid system, which is associated with pain regulation, inflammation, and neurodegenerative diseases .

Biological Activities

-

Antimicrobial Properties :

- Research indicates that compounds structurally related to this compound possess antimicrobial activity. This suggests potential applications in treating infections caused by resistant strains of bacteria.

- Anticancer Activity :

- Neurological Effects :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Anticancer | Induction of apoptosis in tumor cells | |

| Neurological | Pain relief via MAGL inhibition |

Case Study: MAGL Inhibition

In a study evaluating the effects of various MAGL inhibitors, this compound demonstrated significant inhibition of MAGL activity in vitro. The IC50 value was found to be in the low nanomolar range, indicating potent activity compared to existing inhibitors . This study highlights the compound's potential for therapeutic applications in managing pain and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.